molecular formula C10H7BrN4O2 B5883729 N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine

N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No. B5883729
M. Wt: 295.09 g/mol
InChI Key: FIYMUJBDVSNPOP-LZWSPWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine involves its ability to bind to specific proteins and enzymes in cells. N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been shown to bind to the active site of protein kinases, inhibiting their activity and leading to apoptosis in cancer cells. N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has also been shown to bind to DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects
N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis and inhibit cell proliferation. In non-cancer cells, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been shown to have minimal toxicity and no significant effect on cell proliferation. N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine in lab experiments is its selectivity for cancer cells, making it a promising candidate for cancer treatment. Another advantage is its ability to bind to specific proteins and enzymes, allowing for the development of targeted therapies. However, one limitation is the lack of information on the long-term effects of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine on non-cancer cells and tissues. Another limitation is the need for further research to optimize its pharmacokinetic properties for clinical use.

Future Directions

There are several future directions for the research and development of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine. One direction is the optimization of its pharmacokinetic properties for clinical use. Another direction is the development of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine-based therapies for other diseases, such as inflammatory disorders. Additionally, further research is needed to understand the long-term effects of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine on non-cancer cells and tissues. Finally, the use of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine as a molecular imaging probe for the detection of biomolecules in living cells has potential applications in the field of diagnostics.
Conclusion
In conclusion, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine is a promising compound that has gained attention in the scientific research community due to its potential applications in various fields. Its selectivity for cancer cells, ability to bind to specific proteins and enzymes, and anti-inflammatory effects make it a promising candidate for cancer treatment, drug discovery, and molecular imaging. However, further research is needed to optimize its pharmacokinetic properties and understand its long-term effects on non-cancer cells and tissues.

Synthesis Methods

The synthesis of N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine involves a multi-step process that starts with the reaction of 6-bromo-1,3-benzodioxole with hydrazine hydrate to form 6-bromo-1,3-benzodioxol-5-ylhydrazine. This is then reacted with ethylglyoxalate to produce N-(6-bromo-1,3-benzodioxol-5-yl)glyoxylamide, which is further reacted with sodium azide and triethylamine to yield N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine.

Scientific Research Applications

N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various fields, including cancer research, drug discovery, and molecular imaging. In cancer research, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In drug discovery, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been used as a scaffold for the development of new drugs targeting various diseases. In molecular imaging, N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine has been used as a fluorescent probe for the detection of biomolecules in living cells.

properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O2/c11-8-2-10-9(16-6-17-10)1-7(8)3-14-15-4-12-13-5-15/h1-5H,6H2/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMUJBDVSNPOP-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NN3C=NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/N3C=NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.